Broussin

Description

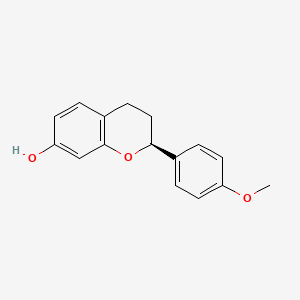

Structure

3D Structure

Properties

CAS No. |

76045-50-6 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

(2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C16H16O3/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1 |

InChI Key |

JTPMXGZHRQYFTB-HNNXBMFYSA-N |

SMILES |

COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Biological Activities of Broussonins

Disclaimer: The term "Broussin" does not correspond to a recognized compound in the scientific literature. This guide presumes the user is referring to Broussonins , a class of prenylated polyphenols. The information herein pertains to these compounds.

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of Broussonins. It is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and workflows.

Natural Sources of Broussonins

Broussonins are naturally occurring phenolic compounds primarily isolated from plants belonging to the genus Broussonetia, a member of the Moraceae family. These plants are widely distributed across East Asia, including Korea, China, and Japan.[1] The principal species known to be rich sources of Broussonins and other bioactive constituents are:

-

Broussonetia kazinoki : A deciduous shrub whose leaves, branches, roots, and fruits have been used in traditional medicine.[1][2] It is a significant source of Broussonin A, B, and C.[1][3][4]

-

Broussonetia papyrifera (Paper Mulberry) : A common plant in the Asia-Pacific region, various parts of which, including the root, bark, leaves, and fruits, are used in traditional herbal medicine.[5] It contains a vast array of over 100 flavonoids and polyphenols, including Broussonins.[6][7][8]

These compounds are found in various parts of the plants, with the root and bark often containing higher concentrations.[2][5][9]

Key Bioactive Broussonin Analogs

Several Broussonin analogs have been isolated and characterized, each exhibiting distinct biological activities. The most studied include Broussonin A, B, C, and E.

-

Broussonin A & B : Known for their potent anti-angiogenic properties.[10][11]

-

Broussonin C : A well-documented competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1]

-

Broussonin E : Demonstrates significant anti-inflammatory effects.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the biological activities of various Broussonins and related compounds.

Table 1: Tyrosinase Inhibitory Activity

| Compound | Source | Assay Type | IC50 Value (µM) | Citation |

|---|---|---|---|---|

| Broussonin C | B. kazinoki | Mushroom Tyrosinase (Diphenolase) | 0.57 | [7] |

| Kazinol F | B. kazinoki | Mushroom Tyrosinase (Diphenolase) | 26.9 | [7] |

| Kazinol C | B. kazinoki | Mushroom Tyrosinase (Diphenolase) | 1.7 | [7] |

| Kazinol S | B. kazinoki | Mushroom Tyrosinase (Monophenolase) | 0.43 | [7] |

| Papyriflavonol A | B. papyrifera | α-Glucosidase Inhibition | 2.1 |[5][8] |

Table 2: Anti-Angiogenic and Anti-Cancer Activities of Broussonin A & B

| Compound | Assay | Cell Line | Concentration Range (µM) | Effect | Citation |

|---|---|---|---|---|---|

| Broussonin A & B | Cell Proliferation | HUVECs | 0.1 - 10 | Dose-dependent suppression of VEGF-A-stimulated proliferation | [14] |

| Broussonin A & B | Cell Migration | HUVECs | 0.1 - 10 | Dose-dependent inhibition of VEGF-A-stimulated migration | [14] |

| Broussonin A & B | Cell Invasion | HUVECs | 0.1 - 10 | Dose-dependent inhibition of VEGF-A-stimulated invasion | [14] |

| Broussonin A & B | Anti-Proliferative | NSCLC, Ovarian Cancer | Not specified | Inhibited proliferation and invasion of cancer cells |[10][12] |

Table 3: Anti-Inflammatory Activity of Broussonin E

| Compound | Assay | Cell Line | Key Findings | Citation |

|---|---|---|---|---|

| Broussonin E | LPS-Induced Inflammation | RAW 264.7 (Macrophage) | Suppressed expression of pro-inflammatory factors (TNF-α, IL-1β, iNOS, COX-2) | [13] |

| Broussonin E | LPS-Induced Inflammation | RAW 264.7 (Macrophage) | Enhanced expression of anti-inflammatory factors (IL-10, CD206, Arg-1) |[13] |

Signaling Pathways

Broussonin A and B exert their anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor-A (VEGF-A) / VEGFR-2 signaling cascade.[10][11] This blockade disrupts downstream pathways including ERK, Akt, p70S6K, and p38MAPK, which are critical for endothelial cell proliferation, migration, and invasion—key processes in the formation of new blood vessels.[3][10]

Broussonin E modulates inflammatory responses in macrophages by suppressing pro-inflammatory pathways and promoting an anti-inflammatory M2 phenotype.[13] It achieves this by inhibiting the phosphorylation of ERK and p38 MAPK, suppressing the NF-κB pathway, and activating the JAK2/STAT3 signaling pathway.[13][14]

Experimental Protocols

A generalized protocol for the isolation of Broussonins from plant material involves solvent extraction followed by chromatographic fractionation.

Methodology:

-

Preparation : Air-dry the collected plant material (e.g., root bark of B. papyrifera) and grind it into a fine powder.

-

Extraction : Extract the powder with a solvent such as methanol or ethanol at room temperature, often for an extended period with agitation. Repeat the extraction process multiple times to ensure maximum yield.

-

Concentration : Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Fractionation : Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatography : Isolate individual compounds from the active fractions using various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography.

-

Purification : Achieve final purification of the Broussonin compounds using preparative High-Performance Liquid Chromatography (HPLC).

-

Identification : Elucidate the structure of the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This assay is fundamental for evaluating the skin-whitening potential of compounds like Broussonin C.[1]

-

Principle : The assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which can be monitored by the increase in absorbance at a specific wavelength.

-

Reagents : Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), test compound (Broussonin C), and a positive control (e.g., Kojic acid).

-

Procedure :

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound at various concentrations.

-

Add mushroom tyrosinase solution to each well and incubate.

-

Initiate the reaction by adding L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

This protocol is used to assess the anti-inflammatory effects of compounds like Broussonin E.[15]

-

Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[15]

-

Procedure :

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., Broussonin E) for 1-2 hours.

-

Stimulate inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration typically 1 µg/mL) and incubate for 24 hours.[15]

-

Nitric Oxide (NO) Measurement : Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. Measure absorbance at 540 nm.[15]

-

Cytokine Measurement : Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using specific ELISA kits.[12]

-

Cell Viability : Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of the test compound.[15]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Broussin from Dracaena cochinchinensis: A Technical Guide to its Discovery, Isolation, and Potential Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavonoid Broussin (7-hydroxy-4'-methoxyflavan) as identified in the medicinal plant Dracaena cochinchinensis. While the presence of this compound in this plant has been documented, detailed protocols for its specific isolation and extensive characterization of its bioactivity remain areas requiring further investigation. This document consolidates the available information, presents inferred experimental methodologies based on established phytochemical techniques, and explores potential biological activities and associated signaling pathways for future research. Quantitative data from related studies are summarized to provide a comparative context. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound from this important botanical source.

Introduction

Dracaena cochinchinensis (Lour.) S.C.Chen, a key source of the traditional medicine known as "Dragon's Blood" resin, is rich in a variety of phenolic compounds, including flavonoids. Among these is this compound, a flavan with the chemical name 7-hydroxy-4'-methoxyflavan. The discovery of this compound in this plant is significant due to the known pharmacological activities of flavonoids, which include anti-inflammatory, antioxidant, and anticancer effects. This guide details the discovery of this compound in Dracaena cochinchinensis and provides a proposed, in-depth methodology for its isolation and characterization, based on established phytochemical practices.

Discovery of this compound in Dracaena cochinchinensis

The presence of this compound (7-hydroxy-4'-methoxyflavan) in Dracaena cochinchinensis has been reported in phytochemical studies focused on elucidating the chemical constituents of this plant. Notably, research by Lu et al. (1998) identified 7-hydroxy-4'-methoxyflavan as one of six compounds isolated from a chloroform extract of the plant.[1] Another study by He et al. (2004) also reported the isolation of 7-hydroxy-4'-methoxyflavan from the resin of Dracaena cochinchinensis.[2] These initial findings establish the basis for further investigation into the properties and potential applications of this compound from this specific natural source.

Proposed Experimental Protocols

While the original publications announcing the presence of this compound in Dracaena cochinchinensis lack detailed experimental procedures, the following protocols are proposed based on standard methodologies for the isolation and characterization of flavonoids from plant materials.

Isolation and Purification of this compound

The isolation of this compound from the resin of Dracaena cochinchinensis would typically involve a multi-step process of extraction and chromatographic separation.

3.1.1. Plant Material and Extraction

-

Plant Material: Dried resin of Dracaena cochinchinensis.

-

Extraction:

-

The dried resin is ground into a fine powder.

-

The powdered resin is subjected to solvent extraction, likely with a solvent of medium polarity such as chloroform or ethyl acetate, as suggested by the initial discovery.[1] Maceration or Soxhlet extraction are suitable methods.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

3.1.2. Chromatographic Purification

A combination of chromatographic techniques would be employed for the purification of this compound from the crude extract.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractionation: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing a similar profile to a this compound standard (if available) are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Purification: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

-

Structural Elucidation

The chemical structure of the isolated this compound would be confirmed using a suite of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to establish the carbon-hydrogen framework and the positions of substituents. 2D NMR techniques (COSY, HSQC, HMBC) would be used for definitive structural assignment.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorption.

Quantitative Data

Currently, there is a lack of specific quantitative data regarding the yield of this compound from Dracaena cochinchinensis. The following table presents a hypothetical representation of the type of data that would be collected during the isolation process. For comparative purposes, data on the extraction yields of total extracts from D. cochinchinensis are included from a recent study.

| Parameter | Value | Reference |

| Extraction Yields from D. cochinchinensis Stemwood | ||

| 90% Ethanol Extract | ~16-20.58% | [3][4] |

| 50% Ethanol Extract | ~17% | [4] |

| Water Extract | ~2.4% | [4] |

| Hypothetical this compound Yield | ||

| Yield from Crude Chloroform Extract | Data not available | |

| Purity after Column Chromatography | Data not available | |

| Final Yield of Purified this compound | Data not available | |

| Purity by HPLC | >98% | Target |

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound isolated specifically from Dracaena cochinchinensis are not yet available. However, based on the known activities of related flavonoids and extracts from this compound-containing plants, several areas of investigation are proposed.

Anti-inflammatory Activity

Extracts from Broussonetia papyrifera, which also contains this compound and related compounds, have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 cells.[5][6] It is plausible that this compound contributes to this activity.

Proposed Signaling Pathway for Investigation:

A potential mechanism for the anti-inflammatory action of this compound could involve the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

Caption: Proposed anti-inflammatory signaling pathway for this compound.

Anticancer Activity

Related flavans and isoflavans have shown cytotoxic effects on various cancer cell lines.[1] For instance, 4'-hydroxy-7-methoxyflavan has demonstrated a cytotoxic effect on human leukemic Molt 4 cells.[7] Further research is warranted to investigate the potential of this compound as an anticancer agent.

Proposed Experimental Workflow for Anticancer Screening:

Caption: Workflow for evaluating the anticancer activity of this compound.

Neuroprotective Activity

Extracts from Dracaena cochinchinensis have been shown to inhibit amyloid-β fibril formation and promote neuronal cell differentiation, suggesting a potential role in neuroprotection.[4] Given that this compound is a constituent of these extracts, its contribution to these effects is a compelling area for future research.

Conclusion and Future Directions

This compound, a flavonoid present in Dracaena cochinchinensis, represents a promising compound for further pharmacological investigation. While its discovery in this plant is established, there is a clear need for the development and publication of detailed isolation protocols and quantitative analysis. Future research should focus on:

-

Optimizing the extraction and purification of this compound from Dracaena cochinchinensis to improve yield and purity.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the anti-inflammatory, anticancer, and neuroprotective properties of purified this compound.

-

Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action.

This technical guide provides a framework for initiating such research, with the ultimate goal of unlocking the therapeutic potential of this compound from this valuable medicinal plant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synergy of botanical drug extracts from Dracaena cochinchinensis stemwood and Ardisia elliptica fruit in multifunctional effects on neuroprotection and anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dracaena cochinchinensis stemwood extracts inhibit amyloid-β fibril formation and promote neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4'-hydroxy-7-methoxyflavan | CAS#:27348-54-5 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to Broussin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussin is a naturally occurring flavan, a subclass of flavonoids, predominantly isolated from plants of the Broussonetia genus, such as paper mulberry (Broussonetia papyrifera). As a member of the flavonoid family, this compound is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, detailing its chemical structure, physicochemical and spectroscopic properties, and known biological activities. The document also outlines experimental protocols for its isolation and potential synthesis, and discusses its putative mechanisms of action, including the modulation of key cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Identification

This compound is chemically classified as a flavan. Its formal IUPAC name is (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[[“]]. The chemical structure of this compound is characterized by a C6-C3-C6 backbone, typical of flavonoids, with a saturated C ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[[“]] |

| Molecular Formula | C₁₆H₁₆O₃[[“]] |

| Molecular Weight | 256.30 g/mol [[“]] |

| CAS Number | 76045-50-6[[“]] |

| ChEBI ID | CHEBI:3185[[“]] |

| PubChem CID | 442277[[“]] |

| Canonical SMILES | COC1=CC=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O[[“]] |

| InChI Key | JTPMXGZHRQYFTB-HNNXBMFYSA-N[[“]] |

Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 38.7 Ų |

| Heavy Atom Count | 19 |

Spectroscopic Data:

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are as follows:

-

¹H-NMR and ¹³C-NMR: The proton and carbon NMR spectra would be expected to show signals corresponding to the aromatic protons and carbons of the two benzene rings, the methoxy group, and the aliphatic protons of the dihydropyran ring.

-

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the hydroxyl group (O-H stretching), aromatic C-H stretching, aliphatic C-H stretching, and C-O stretching vibrations.

Biological Activities and Quantitative Data

While specific quantitative bioactivity data for this compound is limited in publicly accessible literature, compounds isolated from the Broussonetia genus have demonstrated a variety of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, and anticancer activities. The data presented below is for compounds structurally related to this compound or for extracts from Broussonetia papyrifera and should be considered indicative of potential activities of this compound, warranting further specific investigation.

Table 3: Antioxidant Activity of Related Compounds from Broussonetia papyrifera

| Compound | Assay | IC₅₀ (µM) | Reference |

| Broussopapyrin A | DPPH | 22.33 ± 1.50 | [2] |

| Broussopapyrin A | ABTS | 15.15 ± 2.07 | [2] |

| BHT (standard) | DPPH | 139.41 ± 2.26 | [2] |

| BHT (standard) | ABTS | 92.15 ± 5.46 | [2] |

Table 4: Putative Antibacterial Activity of this compound

| Bacterial Strain | Assay | MIC (µg/mL) |

| Staphylococcus aureus | Broth microdilution | Data not available |

| Escherichia coli | Broth microdilution | Data not available |

Table 5: Putative Anti-inflammatory Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) |

| RAW 264.7 macrophages | Nitric Oxide (NO) Production | Data not available |

Table 6: Putative Anticancer Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) |

| Various Cancer Cell Lines | MTT Assay | Data not available |

Experimental Protocols

Isolation of Phenolic Compounds from Broussonetia papyrifera

The following is a general protocol for the isolation of phenolic compounds from Broussonetia papyrifera, which can be adapted for the specific isolation of this compound.

Workflow for Isolation of Phenolic Compounds

Caption: General workflow for the isolation of phenolic compounds from Broussonetia papyrifera.

Detailed Methodology:

-

Extraction: Dried and powdered leaves of Broussonetia papyrifera are extracted with n-butanol at room temperature.

-

Concentration: The n-butanol extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds with similar TLC profiles to that expected for this compound are combined and further purified using techniques like Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The purified compound is subjected to spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm its identity as this compound[3].

Synthesis of this compound (7-hydroxy-4'-methoxyflavan)

Proposed Synthetic Pathway for this compound

Caption: A proposed synthetic pathway for this compound.

Detailed Methodology (General Procedure):

-

Chalcone Synthesis (Claisen-Schmidt Condensation): 2,4-Dihydroxyacetophenone is reacted with 4-methoxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form 2',4'-dihydroxy-4-methoxychalcone.

-

Flavanone Synthesis (Cyclization): The resulting chalcone is subjected to acid- or base-catalyzed intramolecular cyclization to yield 7-hydroxy-4'-methoxyflavanone.

-

Flavan Synthesis (Reduction): The flavanone is then reduced to the corresponding flavan, this compound. This can be achieved through catalytic hydrogenation or using reducing agents like sodium borohydride.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add different concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add different concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Workflow for Nitric Oxide Production Assay

Caption: Workflow for the in vitro nitric oxide production assay.

Detailed Methodology:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and nitric oxide (NO) production, excluding a negative control group.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at approximately 540 nm.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Putative Mechanism of Action and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are currently lacking. However, as a flavonoid, this compound is likely to exert its biological effects by modulating key cellular signaling pathways that are commonly affected by this class of compounds. These include the NF-κB, MAPK, and PI3K/Akt pathways, which are central to inflammation, cell proliferation, and survival.

References

- 1. consensus.app [consensus.app]

- 2. Isolation, characterization, and biological evaluation of bioactive components from the stem bark of Broussonetia papyrifera: Antioxidant properties and apoptosis induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of New Phenolic Compounds with Estrogen Biosynthesis-Inhibiting and Antioxidation Activities from Broussonetia papyrifera Leaves | PLOS One [journals.plos.org]

The Brassinosteroid Biosynthesis Pathway: A Technical Guide for Researchers

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a crucial role in regulating a wide array of physiological and developmental processes in plants. Their biosynthesis from the precursor campesterol involves a complex network of reactions catalyzed by a series of enzymes, primarily from the cytochrome P450 family. This technical guide provides an in-depth overview of the brassinosteroid biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support researchers and professionals in the fields of plant biology and drug development.

Brassinosteroid Biosynthesis Pathways

The biosynthesis of brassinosteroids originates from the sterol campesterol and proceeds through two main interconnected routes: the early C-6 oxidation pathway and the late C-6 oxidation pathway. These pathways converge to produce castasterone, which is then converted to brassinolide, the most biologically active brassinosteroid.[1][2] A campestanol (CN)-independent pathway has also been identified as a significant route for BR biosynthesis.[1][3]

Key Enzymes in Brassinosteroid Biosynthesis

Several key enzymes, predominantly cytochrome P450 monooxygenases (CYPs), are involved in the hydroxylation and oxidation steps of the BR biosynthetic pathway.[1][2] These include:

-

DWF4 (CYP90B1): Catalyzes the rate-limiting step of C-22 hydroxylation.[4]

-

CPD (CYP90A1): Involved in C-23 hydroxylation.

-

DET2: A steroid 5α-reductase that converts campesterol to campestanol.[1]

-

ROT3 (CYP90D1): Participates in C-23 hydroxylation.[3]

-

CYP85A1/A2: Catalyzes the final conversion of castasterone to brassinolide.[3]

The expression of genes encoding these enzymes is tightly regulated, often through a negative feedback loop involving the downstream signaling components BZR1 and BES1.[3][5]

Visualizing the Biosynthesis Pathways

The following diagrams illustrate the major pathways in brassinosteroid biosynthesis.

Quantitative Data in Brassinosteroid Biosynthesis

The quantification of brassinosteroid intermediates provides valuable insights into the regulation and flux of the biosynthetic pathway. The table below summarizes endogenous BR concentrations found in Arabidopsis thaliana shoots, as determined by various chromatographic and mass spectrometric methods.

| Compound | Concentration (pg/g FW) - LC-MS | Concentration (pg/g FW) - GC-MS |

| Brassinolide (BL) | 4.34 ± 0.54 | 1,860 |

| 28-norBrassinolide | Not Detected | Not Detected |

| Castasterone (CS) | 2.34 ± 0.18 | 440 |

| 24-epiCastasterone | 210 ± 30 | Not Detected |

| 28-norCastasterone | 2.20 ± 0.12 | Not Detected |

| 6-deoxocastasterone | 1,510 ± 70 | 1,570 |

| Typhasterol (TY) | 0.16 ± 0.07 | 1,340 |

| Data sourced from Yu et al. (2019), Luo et al. (2018), and Fujioka et al. (1998) as cited in[6]. |

Experimental Protocols

The study of the brassinosteroid biosynthesis pathway relies on a variety of sophisticated experimental techniques. Below are outlines of key protocols.

Brassinosteroid Extraction and Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of endogenous brassinosteroids from plant tissues.

Objective: To isolate and quantify BRs from plant samples.

Materials:

-

Plant tissue (e.g., Arabidopsis shoots)

-

Liquid nitrogen

-

Extraction solvent (e.g., acetonitrile/water with formic acid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent (e.g., m-aminophenylboronic acid)

-

LC-MS/MS system

Workflow:

Detailed Steps:

-

Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Extraction: Homogenize the frozen tissue and extract with a suitable solvent mixture.

-

Purification: Use solid-phase extraction to remove interfering compounds and enrich for BRs.[6]

-

Derivatization: To enhance sensitivity in mass spectrometry, derivatize the BRs.[6]

-

LC-MS/MS Analysis: Separate the derivatized BRs using liquid chromatography and detect and quantify them using tandem mass spectrometry.[6]

In Vitro Enzyme Activity Assays

Enzyme assays are crucial for characterizing the function and kinetics of biosynthetic enzymes.

Objective: To determine the catalytic activity of a specific enzyme in the BR pathway.

Materials:

-

Purified recombinant enzyme (e.g., DWF4)

-

Substrate (e.g., campesterol)

-

Cofactors (e.g., NADPH)

-

Buffer solution

-

Reaction quenching solution

-

Analytical system (e.g., HPLC or GC-MS) to detect the product.

Procedure:

-

Reaction Setup: Combine the purified enzyme, substrate, and cofactors in a reaction buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Product Analysis: Extract the product and analyze it using chromatography to determine the amount formed.

-

Kinetic Analysis: Vary the substrate concentration to determine kinetic parameters such as Km and Vmax.

Brassinosteroid Signaling Pathway

Once synthesized, brassinosteroids initiate a signaling cascade by binding to a cell surface receptor complex.

The key components of the BR signaling pathway include:

-

BRI1 (BRASSINOSTEROID INSENSITIVE 1): The primary receptor kinase.[3]

-

BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1): A co-receptor that forms a complex with BRI1 upon BR binding.[3]

-

BIN2 (BRASSINOSTEROID INSENSITIVE 2): A negative regulator of the pathway.[3]

-

BZR1 and BES1: Transcription factors that regulate the expression of BR-responsive genes.[3][5]

In the absence of BRs, BIN2 phosphorylates and inactivates BZR1 and BES1. Upon BR binding to the BRI1-BAK1 complex, a phosphorylation cascade is initiated that leads to the inactivation of BIN2. This allows BZR1 and BES1 to be dephosphorylated and translocate to the nucleus to regulate gene expression.[3]

The elucidation of the brassinosteroid biosynthesis and signaling pathways has been a significant achievement in plant biology. This guide provides a foundational understanding of these complex processes, supported by quantitative data and established experimental protocols. Further research in this area holds the potential for the development of novel plant growth regulators and strategies for crop improvement.

References

- 1. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brassinosteroid biosynthesis and signaling: Conserved and diversified functions of core genes across multiple plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into a key step of brassinosteroid biosynthesis and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the regulation of brassinosteroid signaling and biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Broussin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Broussin, a naturally occurring flavan found in plants of the Broussonetia genus. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in various research and development settings.

Chemical Structure and Properties

This compound is chemically defined as (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol. Its molecular and structural details are fundamental for the interpretation of its spectroscopic data.

Molecular Formula: C₁₆H₁₆O₃

Molecular Weight: 256.30 g/mol

CAS Number: 76045-50-6[1]

Spectroscopic Data

The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, compiled from phytochemical studies of Broussonetia papyrifera.[2][3]

1H NMR (Proton NMR) Data

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.03 | dd | 10.5, 3.0 |

| H-3α | 2.10 | m | |

| H-3β | 2.25 | m | |

| H-4α | 2.85 | m | |

| H-4β | 3.01 | m | |

| H-5 | 6.95 | d | 8.2 |

| H-6 | 6.38 | dd | 8.2, 2.5 |

| H-8 | 6.33 | d | 2.5 |

| H-2', H-6' | 7.35 | d | 8.6 |

| H-3', H-5' | 6.90 | d | 8.6 |

| 4'-OCH₃ | 3.79 | s | |

| 7-OH | 8.95 | s |

Note: Data acquired in acetone-d₆.

13C NMR (Carbon-13 NMR) Data

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 79.5 |

| C-3 | 31.8 |

| C-4 | 22.1 |

| C-4a | 115.8 |

| C-5 | 127.8 |

| C-6 | 108.3 |

| C-7 | 155.8 |

| C-8 | 103.2 |

| C-8a | 154.9 |

| C-1' | 131.5 |

| C-2', C-6' | 128.0 |

| C-3', C-5' | 114.2 |

| C-4' | 159.3 |

| 4'-OCH₃ | 55.3 |

Note: Data acquired in acetone-d₆.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 256 |

Note: This represents the molecular ion peak.

Experimental Protocols

The spectroscopic data presented above were obtained through standard analytical techniques. While specific instrumental parameters may vary between laboratories, the general methodologies are outlined below.

NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically acetone-d₆ or chloroform-d (CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

1H NMR: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used to obtain the proton spectrum.

-

13C NMR: Spectra are acquired on the same instrument, often using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Mass Spectrometry

-

Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, resulting in a mass spectrum that shows the relative intensity of different m/z values.

Data Analysis Workflow

The process of obtaining and interpreting spectroscopic data for a natural product like this compound follows a logical workflow. This can be visualized as a directed graph, where each node represents a step in the process.

References

- 1. PubChemLite - 4'-hydroxy-7-methoxyflavan (C16H16O3) [pubchemlite.lcsb.uni.lu]

- 2. Anti-oral Microbial Flavanes from Broussonetia papyrifera Under the Guidance of Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Broussin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussin is a naturally occurring flavan, a class of flavonoids, that has been isolated from plants of the Broussonetia genus, notably from the paper mulberry (Broussonetia papyrifera)[1]. As a member of the flavonoid family, this compound is of interest to the scientific community, particularly in the fields of pharmacology and drug development, due to the diverse biological activities exhibited by this class of compounds. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with relevant experimental protocols and an exploration of its potential biological activities and associated signaling pathways. It is important to distinguish this compound from Broussonin C, another compound isolated from the same plant genus, as they belong to different chemical classes (flavan vs. 1,3-diphenylpropane) but share antifungal properties[2].

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for the design of experimental studies.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | PubChem |

| Molecular Formula | C₁₆H₁₆O₃ | PubChem |

| Molecular Weight | 256.30 g/mol | PubChem |

| Appearance | Not explicitly reported, but likely a solid at room temperature. | Inferred |

| Solubility | Expected to have low solubility in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][4] | Inferred from flavonoid properties. |

| XLogP3 | 3.4 | PubChem |

Experimental Protocols

Isolation and Purification of this compound from Broussonetia papyrifera

3.1.1. Plant Material Collection and Preparation The leaves, bark, or roots of Broussonetia papyrifera are collected, washed, and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for extraction.

3.1.2. Extraction The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent such as ethanol or methanol.[7][8] The choice of solvent is critical for efficiently extracting flavonoids.

3.1.3. Fractionation The crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

3.1.4. Chromatographic Purification The enriched fractions are subjected to various chromatographic techniques for the isolation of pure compounds. This multi-step process often involves:

-

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like chloroform-methanol or hexane-ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

3.1.5. Structure Elucidation The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. Effects and Mechanisms of Action of Preussin, a Marine Fungal Metabolite, against the Triple-Negative Breast Cancer Cell Line, MDA-MB-231, in 2D and 3D Cultures | MDPI [mdpi.com]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An efficient protocol for regenerating shoots from paper mulberry (Broussonetia papyrifera) leaf explants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fractionation Protocol for the Isolation of Polypeptides from Plant Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction process and antioxidant and antimicrobial activities of total flavonoids from Broussonetia papyrifera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Broussin: A Technical Guide on its Role as a Plant Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract

Broussin, a flavan classified as (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a plant metabolite found in species such as Broussonetia papyrifera and Dracaena cochinchinensis[1]. As a member of the flavonoid family, this compound is implicated in a variety of biological activities, drawing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties and its role as a plant metabolite. Due to the limited specific quantitative data and detailed experimental protocols for this compound in publicly available literature, this guide also presents data and methodologies for closely related compounds and extracts from the Broussonetia genus to serve as a proxy and guide for future research.

Introduction

This compound is a naturally occurring flavan, a class of flavonoids characterized by a C6-C3-C6 skeleton. Its chemical structure features a chromane ring system with a phenyl substituent. Found within the plant kingdom, this compound is part of a diverse group of secondary metabolites that play a crucial role in plant defense and signaling. The genus Broussonetia, a primary source of this compound, has a long history of use in traditional medicine, with its extracts and isolated compounds demonstrating a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities[2][3][4][5]. This guide will delve into the known aspects of this compound and extrapolate its potential functions and mechanisms based on the activities of its chemical relatives.

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| CAS Number | 76045-50-6 | [1] |

| Synonyms | 7-Hydroxy-4'-methoxyflavan | [1] |

Role as a Plant Metabolite: Phytoalexin

This compound is considered a phytoalexin, a low molecular weight antimicrobial compound that is synthesized by and accumulates in plants after exposure to biotic or abiotic stress[6][7][8][9]. Phytoalexins are a key component of the plant's induced defense system. When a plant is attacked by pathogens such as fungi or bacteria, it triggers a signaling cascade that leads to the production of these defensive compounds at the site of infection[7][8][9].

The proposed role of this compound as a phytoalexin suggests its involvement in protecting the plant from pathogenic microbes. The flavonoid structure of this compound is common among phytoalexins and is associated with their antimicrobial properties. While specific studies on this compound's activity against plant pathogens are limited, the general function of phytoalexins is to disrupt microbial cell structures and metabolic processes, thereby inhibiting their growth and spread[7][8].

Potential Pharmacological Activities (Based on Related Compounds)

While specific quantitative data for this compound is scarce, studies on extracts from Broussonetia papyrifera and related compounds like Broussonin C provide insights into its potential pharmacological activities.

Anti-inflammatory Activity

Extracts of Broussonetia papyrifera have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, the hexane fraction of B. papyrifera stem bark has been shown to reduce nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4]. This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[4].

Table 1: Anti-inflammatory Activity of Broussonetia papyrifera Hexane Extract on LPS-stimulated RAW 264.7 Macrophages

| Mediator | Concentration of Extract (µg/mL) | Inhibition/Reduction | Reference |

| Nitric Oxide (NO) | 10 - 80 | Dose-dependent | [4] |

| TNF-α | 10 - 80 | Dose-dependent | [4] |

| IL-1β | 10 - 80 | Dose-dependent | [4] |

| iNOS protein | 10 - 80 | Dose-dependent | [4] |

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

Antioxidant Activity

Table 2: Illustrative Antioxidant Activity Data for a Related Compound (Broussonin C) (Note: This data is for a related compound and serves as an example of expected results for this compound)

| Assay | IC50 (µM) | Positive Control | IC50 (µM) | Reference |

| DPPH Radical Scavenging | [Data not available for this compound] | Ascorbic Acid | [Data not available for this compound] | [2][11] |

| ABTS Radical Scavenging | [Data not available for this compound] | Trolox | [Data not available for this compound] | [2] |

The antioxidant mechanism of flavonoids like this compound involves the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

Experimental Protocols (Illustrative for Related Compounds)

The following protocols are based on methodologies used for related compounds and extracts from Broussonetia and can be adapted for the study of this compound.

Isolation of this compound from Broussonetia papyrifera

This protocol is a general procedure for the isolation of flavonoids from plant material and would require optimization for this compound.

Protocol:

-

Extraction: Air-dried and powdered plant material (e.g., root bark of Broussonetia papyrifera) is extracted with methanol at room temperature.

-

Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound (or test compound)

-

Griess Reagent

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

IC50 Calculation: The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated from the dose-response curve.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This protocol details the assessment of the free radical scavenging activity of this compound.

Materials:

-

This compound (or test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Reaction Mixture: In a 96-well plate, add the this compound dilutions to a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the decrease in absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated. The IC50 value is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Future Perspectives

The available literature suggests that this compound, as a flavonoid and phytoalexin, holds significant potential for pharmacological applications. However, a notable gap exists in the specific and detailed investigation of this compound. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of pure this compound in a range of anti-inflammatory, antioxidant, and anticancer assays.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on NF-κB, MAPKs, and other relevant cellular targets.

-

In Vivo Studies: Validating the in vitro findings in animal models of inflammatory diseases, oxidative stress-related conditions, and cancer.

-

Role in Plant Defense: Investigating the specific role of this compound in the defense mechanisms of Broussonetia species against various plant pathogens.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound derivatives to identify key structural features for enhanced biological activity.

Conclusion

This compound is a plant metabolite with a chemical structure that suggests a range of promising biological activities. While direct and detailed research on this compound is currently limited, the study of related compounds and extracts from its plant sources provides a strong rationale for its further investigation. The protocols and conceptual frameworks presented in this technical guide offer a foundation for future research aimed at unlocking the full therapeutic potential of this intriguing natural product.

References

- 1. Inhibition of Nitric Oxide Synthesis and Gene Knockout of Neuronal Nitric Oxide Synthase Impaired Adaptation of Mouse Optokinetic Response Eye Movements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ROLE OF PHYTOALEXINS IN DEFENCE MECHANISMS (Chapter 6) - Defence Mechanisms of Plants [resolve.cambridge.org]

- 7. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fractionation Protocol for the Isolation of Polypeptides from Plant Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Preliminary Biological Activity of Broussonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonins are a class of phenolic compounds, specifically diphenylpropane derivatives, isolated from plants of the Broussonetia genus, such as Broussonetia kazinoki and Broussonetia papyrifera.[1][2] These natural products have attracted considerable scientific interest due to their diverse and potent biological activities. Preliminary studies have revealed that various Broussonin analogs, including Broussonin A, B, C, and E, exhibit significant anti-angiogenic, anti-inflammatory, tyrosinase inhibitory, and anticancer properties.[1][3][4] This technical guide provides a comprehensive overview of the current understanding of Broussonin's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Anti-Angiogenic Activity

Broussonin A and B have been identified as potent inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][5] Studies show they effectively suppress various stages of angiogenesis in a dose-dependent manner.[3]

Quantitative Data: Anti-Angiogenic Effects

The inhibitory effects of Broussonin A and B on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs) are summarized below.

| Compound | Assay | Cell Line | Concentration Range | Effect | Reference |

| Broussonin A & B | Cell Proliferation | HUVECs | 0.1–10 µM | Dose-dependent suppression of VEGF-A-stimulated proliferation | [1][6] |

| Broussonin A & B | Cell Migration | HUVECs | 0.1–10 µM | Dose-dependent inhibition of VEGF-A-stimulated migration | [1][6] |

| Broussonin A & B | Cell Invasion | HUVECs | 0.1–10 µM | Dose-dependent inhibition of VEGF-A-stimulated invasion | [1][6] |

| Broussonin A & B | Tube Formation | HUVECs | 0.1–10 µM | Abrogation of VEGF-A-stimulated capillary-like structure formation | [5][6] |

| Broussonin A & B | Microvessel Sprouting | Rat Aortic Rings | 0.1–10 µM | Abrogation of microvessel formation ex vivo | [5][6] |

Mechanism of Anti-Angiogenic Action

Broussonin A and B exert their anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][3] The binding of VEGF-A to VEGFR-2 on endothelial cells normally triggers a downstream signaling cascade essential for angiogenesis. Broussonins A and B inhibit the phosphorylation of VEGFR-2, thereby blocking this cascade.[5] This blockade prevents the activation of key downstream signaling molecules, including Akt, Extracellular signal-regulated kinase (ERK), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and p70 S6 kinase (p70S6K).[5] Furthermore, these compounds have been shown to regulate cell adhesion molecules by promoting the localization of vascular endothelial (VE)-cadherin at cell-cell contacts and down-regulating the expression of integrin β1 and integrin-linked kinase (ILK).[5][7]

Experimental Protocols

1.3.1. HUVEC Proliferation Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[6]

-

Methodology: HUVECs are seeded in 96-well plates. After cell attachment, they are pre-treated with various concentrations of Broussonin A or B (e.g., 0.1–10 µM) for 30 minutes. The cells are then stimulated with VEGF-A. Cell proliferation is assessed after a set incubation period (e.g., 24-48 hours) using a standard method like the MTT assay, which measures mitochondrial activity as an indicator of cell viability.[6]

1.3.2. Western Blot Analysis of Signaling Pathways

-

Methodology: HUVECs are treated with Broussonin A/B and stimulated with VEGF-A.[6] Total cell lysates are prepared, and proteins are separated by SDS-PAGE. The proteins are then transferred to a PVDF or nitrocellulose membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of VEGFR-2, Akt, ERK, and p38 MAPK. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescent substrate.[6]

Anti-inflammatory Activity

Broussonin A, C, and E have demonstrated significant anti-inflammatory properties.[3][4][8] They modulate the production of key inflammatory mediators in macrophage cell lines, such as LPS-stimulated RAW 264.7 cells.[4][8]

Quantitative Data: Anti-inflammatory Effects

| Compound | Model | Effect | Mechanism | Reference |

| Broussonin A | LPS-stimulated cells | Suppression of iNOS expression | Down-regulation of Akt and ERK signaling, NF-κB modulation | [6][9] |

| Broussonin C & E | LPS-stimulated RAW 264.7 macrophages | Suppression of pro-inflammatory mediators (TNF-α, IL-1β, iNOS, COX-2) | Inhibition of ERK and p38 MAPK phosphorylation | [8][10][11] |

| Broussonin C & E | LPS-stimulated RAW 264.7 macrophages | Enhancement of anti-inflammatory mediators (IL-10, CD206, Arg-1) | Activation of JAK2/STAT3 signaling pathway | [8][10][11] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Broussonins are mediated through the modulation of several key signaling pathways.[8] In LPS-stimulated macrophages, Broussonin C and E inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway by suppressing the phosphorylation of ERK and p38.[8][10][11] Concurrently, they activate the Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which promotes an anti-inflammatory response.[8][10][11] This dual action leads to a decrease in the expression of pro-inflammatory genes (like TNF-α, IL-6, iNOS) and an increase in anti-inflammatory markers (like IL-10).[8][10] Broussonin A is also believed to act by inhibiting the NF-κB signaling pathway.[1]

Experimental Protocols

2.3.1. RAW 264.7 Cell Culture and Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line.[12]

-

Methodology: Cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12] For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). Cells are pre-treated with Broussonin for 1 hour, followed by stimulation with lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[12]

2.3.2. Nitric Oxide (NO) Production Assay

-

Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Methodology: After cell treatment, 100 µL of culture supernatant is collected.[12] It is mixed with equal parts of Griess Reagent A and Griess Reagent B and incubated at room temperature for 10 minutes.[12] The absorbance is measured at 540 nm. Nitrite concentration is calculated using a sodium nitrite standard curve.[12]

Tyrosinase Inhibitory Activity

Broussonin C is a particularly potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, making it a compound of high interest for dermatological and cosmetic applications to treat hyperpigmentation.[2][13]

Quantitative Data: Tyrosinase Inhibition

| Compound | Enzyme Source | Activity Type | IC₅₀ (µM) | Reference |

| Broussonin C | Mushroom | Monophenolase | 0.43 - 1.5 | [14][15] |

| Broussonin C | Mushroom | Diphenolase | 0.57 | [15] |

| Broussonin B | Mushroom | Monophenolase | 0.8 | [14] |

| Kazinol F | Mushroom | Monophenolase | 17.9 | [15] |

| Kazinol F | Mushroom | Diphenolase | 26.9 | [15] |

| Kojic Acid (Reference) | Mushroom | Monophenolase | 18.2 | [14] |

Mechanism of Tyrosinase Inhibition

Broussonin C acts as a competitive inhibitor of tyrosinase, suggesting it binds to the active site of the enzyme, preventing the substrate (L-tyrosine) from binding.[13] Studies also indicate that it exhibits simple reversible slow-binding inhibition against the diphenolase activity of tyrosinase.[13][15] The potent inhibitory activity is largely attributed to its free hydroxyl groups, which are believed to interact directly with the enzyme's active site.[14]

Experimental Protocol: Tyrosinase Inhibition Assay

-

Principle: This assay spectrophotometrically measures the enzymatic conversion of L-DOPA to dopaquinone. The reduction in the rate of dopaquinone formation in the presence of an inhibitor corresponds to its potency.[2]

-

Reagents:

-

Methodology:

-

In a 96-well plate, add phosphate buffer, varying concentrations of Broussonin C (or DMSO as a vehicle control), and the tyrosinase enzyme solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.[14]

-

Initiate the reaction by adding the L-DOPA substrate solution to all wells.

-

Immediately measure the change in absorbance at 475 nm over time using a microplate reader.

-

Calculate the reaction rate for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting the percentage inhibition against the logarithm of the Broussonin C concentration.[13]

-

Other Reported Biological Activities

In addition to the major activities detailed above, preliminary studies have reported other potential therapeutic properties of Broussonins.

| Activity Type | Target / Assay | Compound | IC₅₀ Value / Effect | Reference |

| Enzyme Inhibition | Butyrylcholinesterase (BChE) | Broussonin A | 4.16 µM | [6] |

| Pancreatic lipase | Broussonone A | 28.4 µM | [9] | |

| Estrogenic Activity | Estrogen receptor ligand-binding | Broussonin A | Positive binding activity | [1][9] |

| ERE-luciferase reporter gene | Broussonin A | Induced transcriptional activity | [1][9] | |

| Anticancer | Anti-proliferative, Anti-invasive | Broussonin A & B | Inhibition of NSCLC and ovarian cancer cell proliferation and invasion | [4][5] |

Conclusion and Future Directions

The Broussonin family of natural compounds demonstrates a remarkable range of potent biological activities. Broussonins A and B are promising anti-angiogenic agents that act via inhibition of the critical VEGF-A/VEGFR-2 pathway.[3] Broussonins C and E show significant anti-inflammatory potential by modulating the MAPK and JAK-STAT signaling pathways.[8][10] Furthermore, Broussonin C stands out as a highly effective tyrosinase inhibitor, suggesting its utility in dermatological applications for hyperpigmentation disorders.[2]

While these preliminary findings are compelling, further research is necessary. Future studies should focus on in vivo validation of these activities in relevant animal models of cancer and inflammatory diseases. A deeper elucidation of the precise molecular interactions between Broussonins and their targets will be crucial. The structure-activity relationships of Broussonin analogs should be further explored to guide the development of new, more potent, and specific therapeutic agents based on this versatile natural product scaffold.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Broussonin A | CAS:73731-87-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Discovery of Broussin: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Broussin, a flavan first identified from the plant Broussonetia papyrifera (paper mulberry). This document details the initial scientific findings, experimental methodologies, and the chemical properties of this natural compound.

Introduction

Broussonetia papyrifera has a long history in traditional medicine, and its rich phytochemical profile has been the subject of extensive scientific investigation. Among the numerous compounds isolated from this plant, this compound, a flavan with the chemical name (2S)-7-hydroxy-4'-methoxyflavan, represents a key discovery in the exploration of its bioactive constituents. This review focuses on the seminal work that led to the identification of this compound and its related compounds.

The Discovery of this compound and its Analogs

This compound was first isolated and characterized in the early 1980s by a team of Japanese researchers, T. Matsumoto, K. Masaki, and K. Kondo. Their work on the phenolic constituents of the bark of Broussonetia papyrifera led to the identification of several new flavan derivatives, which they named this compound A and this compound B. This compound is the more common name for what was likely one of these initial discoveries.

The initial discovery was part of a broader investigation into the chemical makeup of the plant, which was known to produce a variety of flavonoids and other phenolic compounds. The isolation of these novel flavans contributed significantly to the understanding of the chemical diversity within the Broussonetia genus.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for its potential development as a therapeutic agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.29 g/mol | [1] |

| IUPAC Name | (2S)-2-(4-methoxyphenyl)chroman-7-ol | [1] |

| CAS Number | 76045-50-6 | [1] |

| Appearance | Likely a crystalline solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like methanol, ethanol, and chloroform | Inferred from isolation protocols |

Experimental Protocols for the Discovery of this compound

The following sections detail the likely experimental methodologies employed in the original isolation and characterization of this compound, based on standard phytochemical practices of the 1980s.

Plant Material Collection and Extraction

-

Plant Material: The bark of Broussonetia papyrifera (L.) Vent. was collected, air-dried, and pulverized.

-

Extraction: The powdered bark was repeatedly extracted with a solvent such as methanol or ethanol at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude extract.

Isolation of this compound

The crude extract was subjected to a series of chromatographic separations to isolate the individual compounds. A typical workflow for such an isolation is depicted in the diagram below.

The chloroform-soluble fraction of the crude extract was typically the starting point for the isolation of flavans. This fraction was then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate). Fractions containing compounds with similar TLC profiles were combined and further purified by preparative TLC or repeated column chromatography to yield the pure compounds, this compound A and this compound B.

Structure Elucidation

The chemical structures of the isolated compounds were determined using a combination of spectroscopic techniques, which were standard for the time:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the presence of a chromophore, characteristic of phenolic compounds.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR were used to determine the carbon-hydrogen framework of the molecule, including the substitution patterns on the aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activities of this compound

While the initial discovery focused on the chemical characterization of this compound, subsequent, though limited, studies have explored its biological activities. It is important to note that much of the research has been conducted on extracts of Broussonetia papyrifera rather than on isolated this compound. Therefore, specific biological activities and their underlying mechanisms directly attributable to this compound are not extensively documented.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the signaling pathways directly modulated by this compound. The broader extracts of Broussonetia papyrifera have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[2][3] It is plausible that this compound contributes to these activities, but dedicated studies are required to elucidate its specific molecular targets and mechanisms of action.

Conclusion and Future Directions

The discovery of this compound by Matsumoto and his colleagues in the 1980s was a significant step in understanding the rich phytochemistry of Broussonetia papyrifera. While its initial characterization was thorough for its time, there remains a considerable gap in the knowledge regarding its specific biological activities and mechanisms of action. Future research should focus on:

-

Pharmacological Screening: A comprehensive evaluation of the biological activities of pure, isolated this compound.

-